molecular formula C36H45ClO4 B5181683 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate)

2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate)

Cat. No. B5181683
M. Wt: 577.2 g/mol
InChI Key: BGBJFNHFWHMTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white solid that is used as a stabilizer in plastics and polymers. This compound has also been studied for its potential use in biomedical research.

Mechanism of Action

The mechanism of action of 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) has various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) in lab experiments include its stability and low toxicity. It is also readily available and easy to synthesize. However, its solubility in water is limited, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate). One potential area of research is its use in the treatment of cancer. Studies have shown that it has anti-cancer properties and may be effective in inhibiting the growth of cancer cells. Another area of research is its use in the treatment of diabetes. Studies have shown that it may be effective in reducing blood glucose levels. Additionally, more research is needed to fully understand its mechanism of action and to explore its potential use in other diseases.

Synthesis Methods

The synthesis of 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) involves the reaction of 2-chloro-1,4-phenylenediamine with 3,5-di-tert-butylbenzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield.

Scientific Research Applications

2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) has been extensively studied for its potential use in biomedical research. It has been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

[3-chloro-4-(3,5-ditert-butylbenzoyl)oxyphenyl] 3,5-ditert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45ClO4/c1-33(2,3)24-15-22(16-25(19-24)34(4,5)6)31(38)40-28-13-14-30(29(37)21-28)41-32(39)23-17-26(35(7,8)9)20-27(18-23)36(10,11)12/h13-21H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBJFNHFWHMTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzene-1,4-diyl bis(3,5-di-tert-butylbenzoate)

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